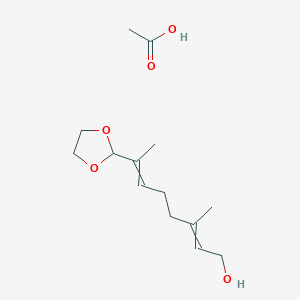
Acetic acid;7-(1,3-dioxolan-2-yl)-3-methylocta-2,6-dien-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid;7-(1,3-dioxolan-2-yl)-3-methylocta-2,6-dien-1-ol is a complex organic compound that features both acetic acid and dioxolane functional groups. This compound is of interest due to its unique structure, which combines a dioxolane ring with a long aliphatic chain containing multiple double bonds and a hydroxyl group. Such structural features make it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;7-(1,3-dioxolan-2-yl)-3-methylocta-2,6-dien-1-ol typically involves the formation of the dioxolane ring through a ketalization reaction. This process can be catalyzed by strong protic acids such as sulfuric acid or hydrochloric acid . The reaction involves the condensation of a diol with a ketone, forming the dioxolane ring. The aliphatic chain with double bonds can be introduced through various organic synthesis techniques, including Wittig reactions or olefin metathesis.
Industrial Production Methods
Industrial production of this compound may involve biocatalysis, which offers high enantio-, chemo-, and regio-selectivity . Biocatalytic systems, such as whole-cell or isolated enzyme systems, can be employed to produce complex molecules under mild conditions, reducing environmental impact and improving efficiency.
Chemical Reactions Analysis
Types of Reactions
Acetic acid;7-(1,3-dioxolan-2-yl)-3-methylocta-2,6-dien-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: The double bonds in the aliphatic chain can be reduced to single bonds using hydrogenation reactions with catalysts such as palladium on carbon (Pd/C).
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, KMnO4
Reduction: H2 with Pd/C
Substitution: Various nucleophiles depending on the desired product
Major Products
The major products formed from these reactions include ketones (from oxidation), alkanes (from reduction), and various substituted derivatives (from substitution).
Scientific Research Applications
Acetic acid;7-(1,3-dioxolan-2-yl)-3-methylocta-2,6-dien-1-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as an intermediate in drug synthesis.
Industry: Utilized in the production of polymers, solvents, and other industrial chemicals.
Mechanism of Action
The mechanism of action of acetic acid;7-(1,3-dioxolan-2-yl)-3-methylocta-2,6-dien-1-ol depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The dioxolane ring and the aliphatic chain with double bonds can provide unique binding properties, making it a valuable molecule for studying enzyme-substrate interactions and receptor binding.
Comparison with Similar Compounds
Similar Compounds
4-(1,3-Dioxolan-2-yl)benzonitrile: Another compound featuring a dioxolane ring, used in different chemical applications.
(S)-2-amino-5-(1,3-dioxolan-2-yl)-pentanoic acid: A chiral compound used in drug synthesis.
Uniqueness
Acetic acid;7-(1,3-dioxolan-2-yl)-3-methylocta-2,6-dien-1-ol is unique due to its combination of a dioxolane ring with a long aliphatic chain containing multiple double bonds and a hydroxyl group
Properties
CAS No. |
188568-13-0 |
|---|---|
Molecular Formula |
C14H24O5 |
Molecular Weight |
272.34 g/mol |
IUPAC Name |
acetic acid;7-(1,3-dioxolan-2-yl)-3-methylocta-2,6-dien-1-ol |
InChI |
InChI=1S/C12H20O3.C2H4O2/c1-10(6-7-13)4-3-5-11(2)12-14-8-9-15-12;1-2(3)4/h5-6,12-13H,3-4,7-9H2,1-2H3;1H3,(H,3,4) |
InChI Key |
XOYROIAZKFEOQH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCO)CCC=C(C)C1OCCO1.CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















